molecular formula C10H11BrClNO B13302713 3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine

3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine

Katalognummer: B13302713
Molekulargewicht: 276.56 g/mol
InChI-Schlüssel: ORQRTKGOELQUEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine is an organic compound that features a unique azetidine ring substituted with a 4-bromo-2-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine typically involves the reaction of 4-bromo-2-chlorophenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of dehalogenated azetidine derivatives.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(4-Bromo-2-chlorophenyl)methoxy]pyrrolidine
  • 3-[(4-Bromo-2-chlorophenyl)methoxy]piperidine
  • 3-[(4-Bromo-2-chlorophenyl)methoxy]morpholine

Uniqueness

3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine is unique due to its azetidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds with different ring structures, it may exhibit distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H11BrClNO

Molekulargewicht

276.56 g/mol

IUPAC-Name

3-[(4-bromo-2-chlorophenyl)methoxy]azetidine

InChI

InChI=1S/C10H11BrClNO/c11-8-2-1-7(10(12)3-8)6-14-9-4-13-5-9/h1-3,9,13H,4-6H2

InChI-Schlüssel

ORQRTKGOELQUEJ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)OCC2=C(C=C(C=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.